2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
CAS No.: 2034274-90-1
VCID: VC6415705
Molecular Formula: C29H25FN4O2S
Molecular Weight: 512.6
* For research use only. Not for human or veterinary use.
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide - 2034274-90-1](/images/structure/VC6415705.png)
Description |
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound featuring a pyrrolo[3,2-d]pyrimidine core structure. This class of compounds is known for its significant biological activity, particularly in medicinal chemistry. The presence of functional groups such as thio (sulfur-containing), acetamide, and fluoro-substituted phenyl rings contributes to its unique chemical properties and potential pharmacological applications. SynthesisThe synthesis of compounds in this class typically involves several key steps:
Data TablesGiven the lack of specific data for this compound, we can consider general properties of similar compounds:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 2034274-90-1 | ||||||||
Product Name | 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide | ||||||||
Molecular Formula | C29H25FN4O2S | ||||||||
Molecular Weight | 512.6 | ||||||||
IUPAC Name | 2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide | ||||||||
Standard InChI | InChI=1S/C29H25FN4O2S/c1-3-19-10-13-22(14-11-19)34-28(36)27-26(23(16-31-27)20-7-5-4-6-8-20)33-29(34)37-17-25(35)32-24-15-21(30)12-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35) | ||||||||
Standard InChIKey | GSDCWDGZHCGSSL-UHFFFAOYSA-N | ||||||||
SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 91624065 | ||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume